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Compound of Interest

Compound Name: 2-Acetyl-5-methoxybenzofuran

Cat. No.: B1330420 Get Quote

Disclaimer: Direct, experimentally verified spectroscopic data for 2-acetyl-5-
methoxybenzofuran is not readily available in the public domain. The data presented in this

guide is a predictive analysis based on the spectral characteristics of closely related analogs,

including 2-acetyl-7-methoxybenzofuran and other substituted benzofurans. This guide is

intended for researchers, scientists, and drug development professionals to provide an

informed estimation of the expected spectroscopic profile of the target compound.

Introduction
2-acetyl-5-methoxybenzofuran is a heterocyclic organic compound with potential applications

in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in

many biologically active natural products and synthetic compounds. Accurate characterization

of its derivatives is crucial for quality control, reaction monitoring, and structure-activity

relationship studies. This technical guide provides a comprehensive overview of the predicted

spectroscopic data for 2-acetyl-5-methoxybenzofuran, covering Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed

experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-acetyl-5-
methoxybenzofuran. These predictions are derived from the analysis of structurally similar

compounds.
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Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-acetyl-5-methoxybenzofuran

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.5 s -

H-4 ~7.3 d ~8.8

H-6 ~7.0 dd ~8.8, 2.4

H-7 ~7.1 d ~2.4

-OCH₃ ~3.8 s -

-COCH₃ ~2.5 s -

Predicted based on data for 2-acetyl-7-methoxybenzofuran and other 5-methoxybenzofuran

derivatives.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-acetyl-5-methoxybenzofuran
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O ~189

C-2 ~154

C-3 ~115

C-3a ~128

C-4 ~112

C-5 ~156

C-6 ~113

C-7 ~103

C-7a ~150

-OCH₃ ~56

-COCH₃ ~27

Predicted based on general values for substituted benzofurans.

Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for 2-acetyl-5-methoxybenzofuran

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Aryl ketone) 1670 - 1690 Strong

C-O-C (Aromatic ether) 1250 - 1270 and 1020 - 1040 Strong

C=C (Aromatic) 1580 - 1600 and 1450 - 1500 Medium to Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic, -CH₃) 2850 - 3000 Medium
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Predicted based on characteristic IR absorption frequencies for benzofuran and acetophenone

derivatives.

Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances for 2-acetyl-5-
methoxybenzofuran

m/z Predicted Fragment Relative Abundance

190 [M]⁺ (Molecular Ion) High

175 [M - CH₃]⁺ Medium

147 [M - COCH₃]⁺ High

119 [147 - CO]⁺ Medium

91 [C₇H₇]⁺ Low

Predicted based on the fragmentation patterns of similar benzofuran derivatives.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2-acetyl-5-
methoxybenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-

decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger
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number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an

agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

small amount of the solid sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample compartment

(for KBr pellet) or the clean ATR crystal.

Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the

functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions: Use a capillary column suitable for the analysis of aromatic compounds (e.g.,

a DB-5 or equivalent). A typical temperature program might start at a low temperature (e.g.,

50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes. The

injector temperature is typically set to 250 °C.

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

Data Analysis: Identify the peak corresponding to 2-acetyl-5-methoxybenzofuran in the

total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the

molecular ion and the fragmentation pattern.
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Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in identifying an unknown compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.
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Caption: Logical relationships between spectroscopic data and derived structural information.

To cite this document: BenchChem. [Spectroscopic Profile of 2-acetyl-5-methoxybenzofuran:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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